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molecular formula C10H24N2O2 B1214105 1,4-Bis(3-aminopropoxy)butane CAS No. 7300-34-7

1,4-Bis(3-aminopropoxy)butane

Cat. No. B1214105
M. Wt: 204.31 g/mol
InChI Key: YOOSAIJKYCBPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04655836

Procedure details

1,7-diamino-3,5dioxaheptane; 1,10-diamino-4,7-dioxadecane; 1,10-diamino-4,7-dioxa-5-methyldecane; 1,11-diamino-4,9-dioxaundecane; 1,11-diamino-4,8-dioxa-5-methylundecane; 1,11-diamino-4,8-dioxa- 5,6-dimetyl-7-propyonylundecane; 1,14-diamino-4,7,10-trioxatetradecane, 1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane; 1,16-diamino-4,7,10,13-tetraoxahexadecane; 1,20-diamino-4,17-dioxaeicosane; and especially 1,12-diamino-4,9-dioxadodecane, 1,14-diamino-4,11-dioxatetradecane, 1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane, and 1,11-diamino-6,6-dimethyl-4,8-dioxaundecane and the compounds specificed in formulas (b) and (c) wherein m is 2 to 14 and k is 7 to 11, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,14-diamino-4,11-dioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1,10-diamino-4,7-dioxa-5-methyldecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
1,11-diamino-4,9-dioxaundecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1,11-diamino-4,8-dioxa-5-methylundecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
1,14-diamino-4,7,10-trioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
1,20-diamino-4,17-dioxaeicosane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
NCCO[CH2:5][O:6][CH2:7][CH2:8]N.[NH2:10][CH2:11][CH2:12]COCCOCCCN.[NH2:22][CH2:23]CCOCCCCOCCN.NCCCOCCOCCOCCCCN.NCCCOCCOCCOCCOCCCN.NCCCOCCCCCCCCCCCCOCCCN.NCCCOCCCCOCCCN.NCCCOCCCCCCOCCCN.NCCCOCC(C)(C)COCCCN>>[NH2:22][CH2:23][CH2:8][CH2:7][O:6][CH2:5][CH2:12][CH2:11][NH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCOCOCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCOCCCCOCCCN
Step Three
Name
1,14-diamino-4,11-dioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCOCCCCCCOCCCN
Step Four
Name
1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCOCC(COCCCN)(C)C
Step Six
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCOCCOCCCN
Step Nine
Name
1,10-diamino-4,7-dioxa-5-methyldecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
1,11-diamino-4,9-dioxaundecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCOCCCCOCCN
Step Eleven
Name
1,11-diamino-4,8-dioxa-5-methylundecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
1,14-diamino-4,7,10-trioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCOCCOCCOCCCCN
Step Thirteen
Name
1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCOCCOCCOCCOCCCN
Step Fifteen
Name
1,20-diamino-4,17-dioxaeicosane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCOCCCCCCCCCCCCOCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NCCCOCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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